2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione is a unique organosulfur compound characterized by the presence of a trifluoromethyl group attached to a thiomorpholine ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of thiomorpholine with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, with the trifluoromethyl group being introduced selectively at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including hydrophobic coatings and fluorinated polymers
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, but attached to a benzene ring.
Trifluoromethylsulfonamide: Contains a trifluoromethyl group attached to a sulfonamide moiety.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.
Uniqueness: 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both a thiomorpholine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8F3NO2S |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)4-3-9-1-2-12(4,10)11/h4,9H,1-3H2 |
InChI Key |
NVPRUITUKXBZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)C(F)(F)F |
Origin of Product |
United States |
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